Cas no 860994-58-7 (Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-)

Thiourea, N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-, is a chiral thiourea derivative characterized by its stereospecific (1R,2R)-2-aminocyclohexyl backbone and electron-deficient 3,5-bis(trifluoromethyl)phenyl group. This structural configuration enhances its utility as an organocatalyst, particularly in asymmetric synthesis, where it facilitates hydrogen-bonding interactions to stabilize transition states. The trifluoromethyl groups improve solubility in organic solvents while increasing electrophilicity, aiding in substrate activation. Its rigid cyclohexyl framework contributes to stereocontrol, making it valuable for enantioselective transformations. The compound’s stability and predictable reactivity render it suitable for fine chemical and pharmaceutical applications requiring high selectivity. Handling requires standard precautions for thiourea derivatives.
Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- structure
860994-58-7 structure
Product Name:Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-
CAS No:860994-58-7
MF:C15H17F6N3S
MW:385.371002912521
MDL:MFCD30541720
CID:1843749
Update Time:2025-10-22

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-
    • N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
    • N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea (ACI)
    • MDL: MFCD30541720
    • Inchi: 1S/C15H17F6N3S/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)23-13(25)24-12-4-2-1-3-11(12)22/h5-7,11-12H,1-4,22H2,(H2,23,24,25)/t11-,12-/m1/s1
    • InChI Key: XZECTQVYSKGNEA-VXGBXAGGSA-N
    • SMILES: N(C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)C(=S)N[C@@H]1CCCC[C@H]1N

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
ChemScence
CS-0091900-100mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 99.52%
100mg
$116.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N854194-100mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 ≥98%,99%e.e.
100mg
¥1,545.30 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N24260-100mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7
100mg
¥2088.0 2021-09-04
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0548-100mg
Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-
860994-58-7 98%,99%e.e.
100mg
¥904.5 2023-07-10
abcr
AB504396-100 mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee); .
860994-58-7 98%
100mg
€221.00 2023-06-15
A2B Chem LLC
AI67914-50mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 95%
50mg
$35.00 2024-04-19
A2B Chem LLC
AI67914-100mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 95%
100mg
$64.00 2024-04-19
A2B Chem LLC
AI67914-250mg
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 95%
250mg
$123.00 2024-04-19
A2B Chem LLC
AI67914-1g
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 95%
1g
$406.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTH078-100mg
Thiourea, N-[(1R,2R)-2-aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-aminocyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]thiourea
860994-58-7 95%
100mg
¥600.0 2024-04-16

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt; 4 h, rt
Reference
Asymmetric conjugate addition of carbonyl compounds to nitroalkenes catalyzed by chiral bifunctional thioureas
Zhang, Xue-jing; et al, Tetrahedron: Asymmetry, 2009, 20(12), 1451-1458

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  15 min, 25 °C
1.2 Solvents: Dichloromethane ;  0 °C; 3 h, 25 °C
Reference
Catalyst Repurposing Sequential Catalysis by Harnessing Regenerated Prolinamide Organocatalysts as Transfer Hydrogenation Ligands
Bourgeois, Frederic; et al, Organic Letters, 2020, 22(1), 110-115

Production Method 3

Reaction Conditions
Reference
Control of the Organocatalytic Enantioselective α-Alkylation of Vinylogous Carbonyl Enolates for the Synthesis of Tetrahydropyran Derivatives and Beyond
Akula, Pavan Sudheer; et al, Organic Letters, 2021, 23(12), 4688-4693

Production Method 4

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; 20 h, rt
2.1 Solvents: Tetrahydrofuran ;  30 min, 70 °C; 3 d, 70 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
Reference
New simple primary amine-thiourea organocatalysts and their application in asymmetric conjugate addition
Yu, Lu; et al, Tetrahedron Letters, 2014, 55(27), 3697-3700

Production Method 5

Reaction Conditions
1.1 Reagents: 1414371-94-0 (reaction product with silica gel) Solvents: Dichloromethane
Reference
Improvement of peptoid chiral stationary phases by modifying the terminal group of selector
Wu, Haibo; et al, Journal of Chromatography A, 2012, 1265, 181-185

Production Method 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  30 min, 0 °C; 5 h, rt
Reference
A highly efficient asymmetric Michael addition of α,α-disubstituted aldehydes to maleimides catalyzed by primary amine thiourea salt
Yu, Feng; et al, Organic & Biomolecular Chemistry, 2010, 8(20), 4767-4774

Production Method 7

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; 5 h, rt
Reference
Enantioselective [4 + 2] Cycloaddition of Cyclic N-Sulfimines and Acyclic Enones or Ynones: A Concise Route to Sulfamidate-Fused 2,6-Disubstituted Piperidin-4-ones
Liu, Yong; et al, Organic Letters, 2013, 15(23), 6090-6093

Production Method 8

Reaction Conditions
1.1 Solvents: Dichloromethane ;  1 h, 0 °C; overnight, 0 °C → 23 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  23 °C
Reference
Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway
Brown, Adam R.; et al, Journal of the American Chemical Society, 2010, 132(27), 9286-9288

Production Method 9

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt; 2 h, rt
1.2 Solvents: Dichloromethane ;  rt
1.3 Reagents: Diisopropylethylamine ;  15 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization
Cassels, William R.; et al, ACS Catalysis, 2023, 13(10), 6518-6524

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
Reference
New simple primary amine-thiourea organocatalysts and their application in asymmetric conjugate addition
Yu, Lu; et al, Tetrahedron Letters, 2014, 55(27), 3697-3700

Production Method 11

Reaction Conditions
Reference
A versatile approach to functionalized cyclic ketones bearing quaternary carbon stereocenters via organocatalytic asymmetric conjugate addition of nitroalkanes to cyclic β-substituted α,β-Enones
Yu, Si-Jia; et al, Tetrahedron, 2021, 84,

Production Method 12

Reaction Conditions
Reference
Catalytic 1,2-Rearrangements: Organocatalyzed Michael/Semi-Pinacol-like Rearrangement Cascade of 1,3-Diones and Nitroolefins
Jao, Tsung-Jung; et al, Organic Letters, 2020, 22(1), 62-67

Production Method 13

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  30 min, 70 °C; 3 d, 70 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
Reference
New simple primary amine-thiourea organocatalysts and their application in asymmetric conjugate addition
Yu, Lu; et al, Tetrahedron Letters, 2014, 55(27), 3697-3700

Production Method 14

Reaction Conditions
1.1 Solvents: Dichloromethane ;  30 min, 0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; 20 h, rt
3.1 Solvents: Tetrahydrofuran ;  30 min, 70 °C; 3 d, 70 °C
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
4.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
Reference
New simple primary amine-thiourea organocatalysts and their application in asymmetric conjugate addition
Yu, Lu; et al, Tetrahedron Letters, 2014, 55(27), 3697-3700

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- Raw materials

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- Preparation Products

Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:860994-58-7)Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-
Order Number:A1056613
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:45
Price ($):177.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:860994-58-7)Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-
A1056613
Purity:99%
Quantity:250mg
Price ($):177.0
Email